molecular formula C11H13FO4S B6243626 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate CAS No. 2411226-49-6

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate

Cat. No.: B6243626
CAS No.: 2411226-49-6
M. Wt: 260.3
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Description

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a fluoranesulfonate group, which can impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate typically involves the following steps:

    Formation of the Benzopyran Core: The initial step involves the synthesis of the benzopyran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluoranesulfonate Group: The fluoranesulfonate group is introduced via a sulfonation reaction. This step often requires the use of fluoranesulfonic acid or its derivatives under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoranesulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for anti-inflammatory and antioxidant effects.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate involves its interaction with specific molecular targets. The fluoranesulfonate group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluoranesulfonate group in 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl fluoranesulfonate imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2411226-49-6

Molecular Formula

C11H13FO4S

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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